N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CMX-2043, is a small molecule drug candidate that has been developed for the treatment of various diseases such as cardiovascular diseases, diabetes, and cancer.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This activation leads to the inhibition of mitochondrial permeability transition pore (mPTP) opening, which is a key event in the pathogenesis of various diseases such as heart failure, ischemia-reperfusion injury, and diabetes.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. It has also been shown to reduce oxidative stress and inflammation in animal models of diabetes and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide for lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one of the limitations is its low bioavailability, which may require the use of high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to investigate its potential therapeutic effects in other diseases such as stroke and neurodegenerative diseases. Another direction is to improve its bioavailability and pharmacokinetic properties to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand its mechanism of action and identify potential drug targets for the treatment of various diseases.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a promising small molecule drug candidate with potential therapeutic effects in various diseases such as cardiovascular diseases, diabetes, and cancer. Its mechanism of action involves the activation of the mitoKATP channel, which leads to the inhibition of mPTP opening. Although there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and identify potential drug targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the condensation of 3-chloroaniline with 2-methoxybenzoyl chloride to form 3-chloro-N-(2-methoxybenzoyl)aniline, which is then converted to the corresponding oxadiazole by reaction with hydrazine hydrate and acetic anhydride. The resulting oxadiazole is then treated with acetic anhydride and acetic acid to form N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in cardiovascular diseases such as heart failure, ischemia-reperfusion injury, and atherosclerosis. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of diabetes and cancer.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-3-2-7-13(14)17-20-15(21-24-17)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKAWUGDPCYLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.